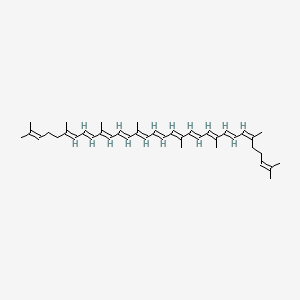

5-cis-Lycopene

Description

Properties

IUPAC Name |

(6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27-,38-28+,39-29+,40-30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-IKZLVQEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(/C)\CCC=C(C)C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143940 | |

| Record name | Lycopene, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-cis-Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101468-86-4 | |

| Record name | Lycopene, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101468864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopene, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYCOPENE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1R98HDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-cis-Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Isomerization of Lycopene Leading to Cis Forms

Carotenoid Biosynthetic Pathway Overview in Plants and Microorganisms

In plants and cyanobacteria, the biosynthesis of lycopene (B16060) follows a distinct "poly-cis" pathway. This process begins with the synthesis of 15-cis-phytoene (B30313), which then undergoes a series of desaturation and isomerization reactions. frontiersin.org This is in contrast to the pathway in some bacteria where a single enzyme, CRTI, can convert phytoene (B131915) directly to all-trans-lycopene. researchgate.netnih.gov The plant pathway necessitates a coordinated effort of several enzymes to achieve the final all-trans-lycopene, which is the precursor for other critical carotenoids like α- and β-carotene. researchgate.netnih.gov

The carotenoid pathway is initiated by the enzyme Phytoene Synthase (PSY) , which catalyzes the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene. This colorless C40 compound is the first committed precursor in carotenoid biosynthesis.

Following its synthesis, 15-cis-phytoene is subjected to a sequence of four desaturation steps, which introduce new double bonds and extend the conjugated polyene system responsible for the carotenoid's color and antioxidant properties. In plants, this is a two-stage process carried out by two distinct enzymes:

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene. frontiersin.org

ζ-Carotene Desaturase (ZDS): ZDS then adds two more double bonds to its substrate, ultimately producing a poly-cis-isomer of lycopene known as prolycopene (B1248880) (7,9,9′,7′-tetra-cis-lycopene). nih.gov

The sequential action of PDS and ZDS results in a lycopene molecule that is rich in cis-double bonds, which must be isomerized to the more stable all-trans form to serve as a substrate for subsequent cyclization reactions.

Enzymatic Isomerization Processes in Lycopene Synthesis

The conversion of the poly-cis-lycopene intermediate into all-trans-lycopene is a critical step in the biosynthesis of essential downstream carotenoids. This isomerization is not a spontaneous process but is catalyzed by a specific and crucial enzyme.

The key enzyme responsible for the isomerization of poly-cis-carotenes is Carotene cis-trans Isomerase (CRTISO) . nih.gov This FAD-dependent flavoprotein is structurally related to the bacterial carotene desaturase CRTI but lacks desaturase activity. researchgate.netnih.gov Its primary function is to catalyze the conversion of the cis-double bonds in prolycopene and other cis-carotene intermediates to the trans-configuration. nih.gov

The importance of CRTISO is demonstrated by the tangerine mutant of tomato (Solanum lycopersicum), which has a non-functional CRTISO enzyme. These tomatoes accumulate large amounts of prolycopene instead of all-trans-lycopene, resulting in their characteristic orange color instead of red. nih.gov Studies have shown that CRTISO acts on specific cis-double bonds, particularly the adjacent cis-double bonds at the C7/C9 and C7'/C9' positions of the prolycopene molecule. scholaris.ca

Table 1: Key Enzymes in Lycopene Biosynthesis and Isomerization

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phytoene Synthase | PSY | First committed step in carotenoid biosynthesis | Geranylgeranyl pyrophosphate (GGPP) | 15-cis-Phytoene |

| Phytoene Desaturase | PDS | Introduces two double bonds | 15-cis-Phytoene | 9,15,9′-tri-cis-ζ-carotene |

| ζ-Carotene Desaturase | ZDS | Introduces two additional double bonds | 9,15,9′-tri-cis-ζ-carotene | Prolycopene (7,9,9′,7′-tetra-cis-lycopene) |

| Carotene cis-trans Isomerase | CRTISO | Catalyzes cis-to-trans isomerization of carotenoids, including a specific trans-to-cis step at the C5 position | Prolycopene, 5-cis-Lycopene | all-trans-Lycopene, this compound (intermediate) |

Genetic Regulation of Lycopene Isomer Biosynthesis

The final profile of lycopene isomers in a plant tissue is largely under genetic control, primarily through the transcriptional regulation of the carotenoid biosynthesis pathway genes. The expression level of the CRTISO gene is a critical determinant of the lycopene isomer composition.

Mutations affecting the function or expression of the CRTISO gene directly impact the conversion of prolycopene to all-trans-lycopene. As seen in the tangerine tomato mutants, a loss-of-function mutation in CRTISO leads to the accumulation of prolycopene and other cis-isomers at the expense of all-trans-lycopene. ias.ac.in This demonstrates that the activity of the CRTISO enzyme is the key genetic switch controlling the isomerization state of lycopene in ripening fruit.

The expression of CRTISO and other carotenoid biosynthesis genes is tightly regulated by developmental cues and environmental signals, such as light. ias.ac.in For instance, CRTISO expression is upregulated during tomato fruit ripening, coinciding with the massive accumulation of lycopene. nih.gov Therefore, any genetic factors or regulatory elements that influence the timing and level of CRTISO transcription will consequently alter the ratio of lycopene isomers, including the transient levels of this compound, in the tissue. The transcriptional control of carotenoid pathway genes is a key mechanism for the synthesis and accumulation of specific carotenoids and their isomers. ias.ac.in

Advanced Analytical Methodologies for 5 Cis Lycopene Isomer Profiling

Spectroscopic Identification and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the complex geometric isomers of lycopene (B16060). The subtle differences in the electronic environment around the protons and carbon atoms in cis isomers, compared to the all-trans form, result in distinct shifts and coupling patterns in NMR spectra. This allows for the differentiation and identification of specific isomers like 5-cis-lycopene.

Table 1: Characteristic NMR Signals for Lycopene Isomers (Illustrative)

| Proton/Carbon Type | All-trans-Lycopene (δ ppm) | This compound (δ ppm) | Notes on Differences |

| Olefinic Protons | ~6.3-6.7 | ~6.3-6.8 | Minor shifts, specific to isomer imrpress.com |

| Methyl Protons | ~1.9-2.1 | ~1.9-2.2 | Shifts influenced by cis-isomer conformation imrpress.comsdiarticle4.com |

| ¹³C NMR Signals | Specific patterns | Distinct patterns | Affected by cis double bond geometry nih.govacs.org |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. This table provides illustrative examples of how NMR signals differ.

Method Validation Parameters: Sensitivity, Specificity, and Reproducibility

For analytical methods to be considered reliable for profiling this compound, rigorous validation is essential. Key parameters that ensure the accuracy and precision of these methods include sensitivity, specificity, and reproducibility.

Sensitivity: This parameter quantifies the ability of an analytical method to detect and quantify an analyte at low concentrations. For lycopene isomer analysis, sensitivity is often expressed as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). A method with a low LOD and LOQ is crucial for accurately measuring the often low concentrations of specific isomers present in complex matrices scispace.comnih.govcabidigitallibrary.org. For instance, an HPLC-UV method for lycopene has demonstrated a limit of quantification of 60 ng/g product researchgate.net, while an HPLC-MS/MS method achieved an LOD of 0.93 pmol on-column acs.org.

Specificity (Selectivity): Specificity refers to the method's ability to accurately measure the target analyte (this compound) in the presence of other components, such as other lycopene isomers, related carotenoids (e.g., β-carotene, α-carotene), or matrix interferents. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection or Mass Spectrometry (MS) are designed to separate and distinguish between these compounds acs.orgnih.govnih.govnih.gov. The use of specialized columns, such as C30 reversed-phase columns, is particularly effective in achieving the necessary resolution for lycopene isomers imrpress.comcabidigitallibrary.orgnih.govnih.gov.

Reproducibility (Precision): Reproducibility assesses the consistency of results obtained from the same sample under varying conditions, including different days (intermediate precision) or different analysts/laboratories (reproducibility). For lycopene isomer analysis, high reproducibility ensures that the quantitative data is reliable and consistent. Studies have reported within-day precision (RSD) for total lycopene determination ranging from 0.9% to 5.7% nih.govnih.gov, and intermediate precision (total RSD) from 0.8% to 8.9% nih.govnih.gov. Other methods have shown reproducibility with RSD values as low as 3.9% nih.gov or within 1-15% ub.edu.

Table 2: Method Validation Parameters for Lycopene Isomer Analysis (Illustrative)

| Parameter | Method/Technique | Reported Value(s) | Reference(s) |

| Sensitivity | HPLC-UV | LOQ: 60 ng/g product | researchgate.net |

| HPLC-MS/MS | LOD: 0.93 pmol on-column | acs.org | |

| HPLC-UV | LOD: 0.05 µg/mL | cabidigitallibrary.org | |

| Specificity | HPLC with C30 column | Separates isomers | imrpress.comcabidigitallibrary.orgnih.govnih.gov |

| Reproducibility | HPLC (within-day precision for total lycopene) | 0.9% - 5.7% RSD | nih.govnih.gov |

| HPLC (intermediate precision for total lycopene) | 0.8% - 8.9% RSD | nih.govnih.gov | |

| On-line SFE-HPLC | 3.9% RSD | nih.gov | |

| HPLC (plasma analysis) | 1% - 15% RSD | ub.edu |

Note: Values are indicative and depend on the specific method, matrix, and analytes. "RSD" refers to Relative Standard Deviation.

Compound Names Table:

this compound

all-trans-Lycopene

9-cis-Lycopene

13-cis-Lycopene

1this compound

(5Z,9'Z)-Lycopene

(9Z)-Lycopene

(5Z,9Z)-Lycopene

(5Z,13Z,9'Z)-Lycopene

(5Z,13'Z)-Lycopene

(9Z,13'Z)-Lycopene

(9Z,9'Z)-Lycopene

(5Z,9'Z)-Lycopene

(5Z,9Z,5'Z)-Lycopene

β-carotene

α-carotene

Cryptoxanthin

Lycophyll didecanoate

Antheraxanthin didecanoate

Isomerization Dynamics and Environmental Influences on 5 Cis Lycopene Formation

Thermal-Induced cis-Isomerization of Lycopene (B16060)

Heat is a primary driver for the isomerization of all-trans-lycopene. researchgate.net Thermal processing disrupts the stable all-trans structure, providing the necessary energy to overcome the activation barrier for rotation around the carbon-carbon double bonds, leading to the formation of cis-isomers. researchgate.net While milder heat treatments (60°C to 80°C) can favor isomerization, the formation of specific isomers is highly dependent on the temperature and duration of heating. acs.org

Studies have shown that while isomers such as 13-cis and 9-cis are commonly formed during thermal processing, the generation of the sterically hindered and more energetic 5-cis-lycopene often requires more extreme conditions. researchgate.net For instance, high-pressure sterilization has been observed to result in the formation of this compound. researchgate.net In an olive oil/tomato emulsion, significant changes in the concentration of 5-Z-lycopene were observed only at treatment temperatures of 100°C and above. nih.gov The degradation of lycopene in a simulated food system was found to follow a first-order kinetic model, with the rate increasing significantly with temperature. greenspringnatural.com

One study demonstrated the targeted production of a cis-isomer-rich tomato sauce by manipulating heat processing. A high-heat treatment of 127°C for 40 minutes resulted in a sauce where cis-isomers constituted 45% of the total lycopene, a nine-fold increase compared to a sauce processed at a milder 75°C. nih.govnih.gov However, it is crucial to note that excessive heat can lead to the degradation of lycopene through both isomerization and oxidation. researchgate.net The stability of lycopene is relatively high below 100°C, but the length of heating is a critical factor. nih.gov

Table 1: Effect of Thermal Processing on Lycopene Isomer Ratios in Tomato Sauce

| Processing Condition | Total Lycopene (mg/100g) | Percentage of cis-Isomers | Primary Isomer Form |

|---|---|---|---|

| Mild Temperature (75°C) | 32.5 | 5% | all-trans |

| High Temperature (127°C for 40 min) | 26.4 | 45% | cis-isomers |

Light-Induced Isomerization Pathways

Exposure to light provides the photochemical energy necessary to induce isomerization in lycopene. nih.govacs.org This process is distinct from thermal isomerization and can lead to different isomer profiles. Research has shown that light can preferentially promote the formation of this compound. researchgate.net

A study investigating the impact of growing conditions on lycopene composition in tomatoes established a model system for photoinduced isomerization. researchgate.netresearchgate.net Tomato extracts were irradiated with a halogen lamp to simulate the daylight spectrum of field-grown cultivation. researchgate.netresearchgate.net The results indicated that this compound was formed preferentially under these conditions. researchgate.netresearchgate.net This finding was validated in authentic tomato samples, where field-grown tomatoes exposed to natural daylight had a significantly higher percentage of this compound compared to tomatoes grown under electric lighting. researchgate.net In contrast, some studies note that under certain conditions, light irradiation can promote the conversion of other cis-isomers, like (9Z)- and (13Z)-lycopene, back to the (all-E)-isomer. mdpi.com Additionally, prolonged light exposure may lead to the degradation of cis-isomers. acs.org

Table 2: this compound Content in Tomatoes Under Different Lighting Conditions

| Growth Condition | This compound Content (% of Total Lycopene) |

|---|---|

| Field-Grown (Natural Daylight) | 5.90% ± 0.45% |

| Greenhouse (Electric Lighting) | 4.11% ± 0.10% |

Acid-Catalyzed Isomerization Processes

Acidic environments can act as catalysts for the isomerization of all-trans-lycopene. dntb.gov.ua This phenomenon is particularly relevant in biological systems, such as the human stomach. The acidic conditions of the gastric milieu have been shown to enhance the conversion of all-trans-lycopene to various cis-isomers. nih.gov This pre-absorption isomerization is believed to play a role in the subsequent absorption of lycopene in the small intestine. nih.gov

In one experiment, incubating lycopene with simulated gastric juice for just one minute resulted in a 40% cis-lycopene content. nih.gov In contrast, a control incubation with water yielded less than 20% cis-isomers even after three hours, highlighting the potent effect of acid on isomerization. nih.gov However, highly acidic conditions can also promote the chemical degradation of lycopene. Studies on beverage emulsions found that lycopene degraded much more rapidly at a pH of 3 compared to a pH of 7. researchgate.net This suggests that at low pH, transition metal-induced oxidation may be a primary mechanism of degradation alongside isomerization. nih.gov

Influence of Food Matrix and Processing on Isomer Ratios

The food matrix—the complex structure of components in a food—has a profound influence on lycopene's stability and isomerization. researchgate.net Within the cellular structure of a fresh tomato, lycopene exists in a crystalline state, which provides a stable configuration that is resistant to isomerization. Food processing techniques like heating and mechanical disruption break down these cell walls, releasing the lycopene and making it more susceptible to isomerization, which can enhance its bioavailability.

The presence of oil or lipids during heating has been shown to significantly promote the formation of cis-isomers. nih.gov The combination of heat treatment with other food ingredients can also accelerate isomerization. For example, co-extraction of tomatoes with foodstuffs like onions, mustard, or certain seaweeds, which contain compounds like polysulfides and isothiocyanates, has been shown to markedly increase the proportion of Z-isomers in the final extract. dntb.gov.ua

Table 3: Influence of Processing on Lycopene Isomer Distribution

| Product/Process | Key Factor | Resulting Isomer Profile |

|---|---|---|

| Fresh Tomatoes | Intact matrix, crystalline lycopene | Predominantly all-trans (>90%) |

| Mildly Processed Tomato Sauce (75°C) | Heat, matrix disruption | ~95% all-trans, 5% cis-isomers |

| High-Heat Processed Sauce (127°C) | Intense heat, matrix disruption | ~55% all-trans, 45% cis-isomers |

| Extraction with Onions/Mustard | Heat + natural catalysts (polysulfides, isothiocyanates) | Markedly increased Z-isomer ratio |

Oxidative Stress and Isomerization

Oxidation and isomerization are the two primary degradation pathways for lycopene during processing and storage. researchgate.netnih.govacs.org These processes are often concurrent, and the dominant pathway can depend on environmental conditions such as temperature and the presence of oxygen. Lycopene's extensive system of conjugated double bonds makes it highly susceptible to oxidation.

At lower temperatures (e.g., 25°C and 50°C), lycopene in tomato oleoresin tends to degrade primarily through oxidation without significant isomerization. As the temperature increases to 75°C and 100°C, isomerization becomes more pronounced alongside oxidation. The presence of oxygen significantly accelerates lycopene degradation; destabilization is approximately three times higher in the presence of oxygen compared to inert conditions. Lycopene is a potent antioxidant, capable of quenching singlet oxygen and scavenging free radicals. In doing so, the lycopene molecule itself can be oxidized and degraded. Studies have shown lycopene to be the most labile among several tested carotenoids in an oil model system under oxidative conditions.

Equilibrium and Stability of Lycopene Isomers, with Emphasis on this compound

While processing often leads to a mixture of lycopene isomers, these isomers possess different levels of thermodynamic stability. nih.govacs.org Computational and theoretical studies have established a stability hierarchy among the common lycopene isomers. Contrary to the general observation that many cis-isomers are less stable than the all-trans form, the 5-cis isomer has been identified as the most thermodynamically stable configuration.

The established order of stability for the most common isomers is: 5-cis > all-trans > 9-cis > 13-cis > 15-cis > 7-cis > 11-cis. This inherent stability of the 5-cis isomer is significant. Once formed, isomerized tomato extracts containing a mixture of 5Z-, 9Z-, and 13Z-lycopene have been shown to maintain a stable isomer profile for up to one year at room temperature, indicating a stable equilibrium. Although some cis-isomers formed during initial processing may be less stable and degrade over time, the high stability of the 5-cis form suggests it persists once an equilibrium state is reached. nih.govacs.org

Table 4: Thermodynamic Stability Ranking of Common Lycopene Isomers

| Rank | Isomer | Relative Stability |

|---|---|---|

| 1 | This compound | Most Stable |

| 2 | all-trans-Lycopene | |

| 3 | 9-cis-Lycopene | |

| 4 | 13-cis-Lycopene | |

| 5 | 1this compound | |

| 6 | 7-cis-Lycopene | |

| 7 | 11-cis-Lycopene | Least Stable |

In Vivo Metabolism and Cellular Processing of 5 Cis Lycopene

Absorption Mechanisms of Lycopene (B16060) Isomers in Biological Systems

The absorption of lycopene, including its cis-isomers, is a multi-step process influenced by dietary factors and specific cellular transporters. Following ingestion, lycopene is released from the food matrix and incorporated into mixed micelles, a prerequisite for its absorption across the intestinal epithelium nih.govresearchgate.net.

Cellular uptake of lycopene isomers into enterocytes is facilitated by specific membrane proteins. Scavenger Receptor Class B Type I (SR-B1) and CD36 are key players identified in the absorption of various carotenoids, including lycopene nih.govnih.govmdpi.comresearchgate.netnih.gov. These receptors are believed to mediate the transport of lycopene from the intestinal lumen into the cells, potentially influencing the preferential uptake of cis-isomers over the all-trans form nih.govnih.gov. Studies suggest that genetic variations in the genes encoding SR-B1 and CD36 may correlate with plasma carotenoid concentrations, highlighting their importance in regulating systemic levels mdpi.comnih.gov.

The greater bioavailability of cis-isomers, including 5-cis-lycopene, compared to the all-trans form is partly attributed to their superior solubility and efficiency in micellarization nih.govnih.govresearchgate.netscispace.commdpi.comresearchgate.netresearchgate.netnih.gov. Cis-isomers tend to aggregate less and exhibit higher solubility in bile acid micelles, which are essential for carotenoid absorption in the small intestine nih.govresearchgate.netscispace.commdpi.com. This enhanced solubility facilitates their incorporation into micelles and subsequent transfer into enterocytes scispace.commdpi.com. In vitro studies have demonstrated that cis-isomers of lycopene are more efficiently micellarized and subsequently taken up by intestinal cells compared to their all-trans counterparts scispace.commdpi.com.

Systemic Distribution and Tissue Accumulation of this compound

Once absorbed, lycopene is incorporated into chylomicrons and transported via the lymphatic system to the liver, before being distributed throughout the body via lipoproteins, primarily low-density lipoprotein (LDL) nih.govresearchgate.net. Lycopene isomers, particularly cis-forms, accumulate in various tissues, with the liver, prostate, and seminal vesicles being primary sites of deposition nih.govresearchgate.net. Other tissues where lycopene can be found include adipose tissue, adrenal glands, skin, kidneys, lungs, testes, ovaries, and breastmilk researchgate.net. The enrichment of cis-isomers, including this compound, in these tissues suggests either preferential absorption or in vivo isomerization after uptake nih.govresearchgate.netmdpi.comnih.gov.

Table 1: Lycopene Isomer Distribution in Food vs. Human Plasma/Tissues

| Source | All-trans Lycopene (%) | 5-cis Lycopene (%) | Other cis-isomers (%) | Total cis-isomers (%) | References |

| Raw red tomatoes* | 94 – 96 | 3 – 5 | 0 – 1 | 4 – 6 | fao.org |

| Cooked tomato-based foods | 35 – 96 | 4 – 27 | <1 – 14 | 4 – 41 | fao.org |

| Human blood plasma** | 32 – 46 | 20 – 31 | 8 – 19 | 28 – 50 | fao.org |

| Human prostate tissue | ~23 | ~77 | Not specified | ~77 | nih.gov |

* Unpublished results cited in Schierle et al., 1997. ** Four pooled samples and four single-donor samples.

Enzymatic Cleavage and Metabolite Formation

Lycopene can undergo enzymatic cleavage, primarily by β-carotene oxygenases (BCOs), leading to the formation of various metabolites.

The enzyme β-carotene 9',10'-oxygenase (BCO2) plays a significant role in the metabolism of non-provitamin A carotenoids, including lycopene nih.govmdpi.comnih.govnih.govuniprot.org. BCO2 is a mitochondrial enzyme with a broad substrate specificity, capable of cleaving carotenoids asymmetrically nih.govnih.govuniprot.org. Notably, BCO2 exhibits higher activity towards cis-isomers of lycopene, such as this compound and 13-cis-lycopene, compared to the all-trans form nih.govnih.gov. Recombinant ferret BCO2 has been shown to effectively cleave cis-lycopene isomers at the 9',10' double bond, suggesting a specific role for this enzyme in the processing of these isomers nih.gov.

The enzymatic cleavage of lycopene by BCO2 can generate apo-lycopenals, which are shorter carotenoid derivatives nih.govnih.govresearchgate.netnih.govresearchgate.net. Specifically, BCO2 can cleave cis-lycopene isomers to form apo-10'-lycopenal nih.gov. These apo-lycopenals can be further metabolized, potentially undergoing oxidation to apo-lycopenoic acids or reduction to apo-lycopenols nih.govnih.govnih.gov. Other oxidative metabolites, such as epoxides and furanoxides, have also been identified, indicating a complex metabolic pathway for lycopene in vivo nih.gov. The formation of these metabolites is crucial as some may possess distinct biological activities, potentially acting as signaling molecules or receptor antagonists nih.govresearchgate.net.

Table 2: Key Enzymes Involved in Lycopene Metabolism

| Enzyme Name | Location | Primary Substrate Specificity | Known Activity Towards Lycopene Isomers |

| β-Carotene 15,15'-monooxygenase (BCO1) | Cytosolic | Provitamin A carotenoids (e.g., β-carotene) | Low or no activity towards lycopene nih.gov |

| β-Carotene 9',10'-oxygenase (BCO2) | Mitochondrial | Non-provitamin A carotenoids (e.g., lycopene, lutein (B1675518), zeaxanthin) | Preferentially cleaves cis-isomers nih.govnih.gov |

Compound Names Mentioned:

this compound

Lycopene

all-trans-Lycopene

9-cis-Lycopene

13-cis-Lycopene

1this compound

β-Carotene

α-Carotene

β-Cryptoxanthin

Lutein

Phytofluene

Apo-lycopenals

Apo-lycopenoic acid

Apo-lycopenols

β-Apo-10'-carotenal

β-Apo-12'-carotenal

β-Apo-8'-carotenal

Retinol

Retinoic acid

Apo-10'-lycopenal

Apo-11-lycopenal

Apo-13-lycopenone

Apo-15-lycopenal

Apo-15-lycopenoic acid

Cellular and Molecular Mechanisms of 5 Cis Lycopene Biological Activity

Modulation of Cellular Signaling Pathways

PPARγ Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammatory processes frontiersin.orgmdpi.comnih.govpreprints.orgebi.ac.uk. Research indicates that lycopene (B16060), including its cis-isomers like 5-cis-lycopene, can activate PPARγ frontiersin.orgmdpi.comnih.govpreprints.orgebi.ac.uknih.gov. Transactivation assays have confirmed the ability of both all-trans and 5-cis isomers to transactivate PPARγ ebi.ac.uk. Studies have shown that lycopene supplementation can increase hepatic PPARγ levels mdpi.comnih.gov and stimulate its gene transcription by inhibiting MAPK and NF-κB signaling pathways frontiersin.org. The activation of PPARγ by lycopene is associated with improved lipid metabolism, reduced fat accumulation, and enhanced lipid breakdown mdpi.comnih.gov. Furthermore, this activation contributes to lycopene's anti-inflammatory effects by reducing pro-inflammatory cytokine expression and inhibiting NF-κB signaling frontiersin.orgmdpi.comebi.ac.uk.

EGFR and Protein Kinase C (PKC) Influence

Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival preprints.orgnih.govmdpi.compharmgkb.orgresearchgate.net. Lycopene has been shown to interact with and modulate these pathways. Specifically, lycopene has been observed to suppress the transactivation of EGFR, evidenced by a reduction in phosphorylated EGFR (p-EGFR) levels and a decrease in total EGFR expression mdpi.com. This inhibition extends to the ROS-mediated EGFR/Ras/ERK and p38 MAPK signaling cascades, leading to the attenuation of NF-κB DNA-binding activity and cyclooxygenase-2 (COX-2) gene expression mdpi.com. Lycopene can also block growth factor-mediated antiapoptotic signals by directly inhibiting the binding of growth factors to their receptors or by modulating downstream components of the PI3K-AKT pathway, which can involve PKC nih.gov. Through these interactions, lycopene influences cell growth and gene expression, contributing to its broader biological effects preprints.org.

Effects on Cell Proliferation and Apoptosis (in vitro models)

In vitro studies have consistently demonstrated that lycopene possesses the capacity to inhibit cell proliferation and induce apoptosis across a range of cancer cell lines nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netgmedicine.denih.gov. Lycopene treatment can lead to a decrease in cell viability and an increase in apoptotic markers mdpi.comresearchgate.netmdpi.com. Notably, lycopene has shown selectivity, capable of arresting cell growth and inducing apoptosis in cancer cells without significantly affecting normal cells nih.gov.

Cell Cycle Arrest Induction

Lycopene effectively induces cell cycle arrest by modulating key cell cycle regulatory proteins nih.govnih.govmdpi.comresearchgate.netresearchgate.netgmedicine.de. It predominantly blocks the progression from the G1 to the S phase of the cell cycle. This is achieved by reducing the levels of cyclins D and E, subsequently inactivating cyclin-dependent kinases (CDKs) CDK4 and CDK2, and decreasing the phosphorylation of the retinoblastoma protein (Rb) nih.govnih.govresearchgate.net. Concurrently, lycopene enhances the expression of CDK inhibitors, namely p21 and p27, and the tumor suppressor protein p53, while reducing the levels of SKP2 nih.govnih.govresearchgate.net. In some cancer cell lines, lycopene has also been observed to induce arrest in the G2/M phase mdpi.com. Specific findings include a dose-dependent decrease in cyclin D1 and an increase in p53, p21, and p27 levels, leading to an accumulation of cells in the G0/G1 phase and a reduction in the S phase nih.gov. In glioblastoma cell lines, lycopene promoted p53 upregulation and suppressed cyclins B and D, resulting in cell cycle arrest researchgate.net.

Apoptosis Induction Pathways (e.g., mitochondrial pathway, caspases)

Lycopene promotes programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govmdpi.commdpi.commdpi.comthermofisher.comnih.gov.

Mitochondrial Pathway: Lycopene induces apoptosis via the intrinsic pathway by reducing mitochondrial membrane potential and facilitating the release of cytochrome c into the cytosol nih.govmdpi.comnih.gov. This release initiates the formation of the apoptosome, a complex that activates caspase-9 nih.govthermofisher.com.

Caspase Activation: Lycopene leads to the activation of both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) nih.govmdpi.commdpi.comresearchgate.netmdpi.combiomedpharmajournal.org. It achieves this by suppressing NF-κB activation and the expression of NF-κB target genes such as cIAP1, cIAP2, and survivin, which normally inhibit caspase-3 activation mdpi.com.

Bcl-2 Family Proteins: Lycopene modulates the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. It decreases the expression of anti-apoptotic proteins like Bcl-2, Bcl-XL, and survivin, while concurrently upregulating pro-apoptotic proteins such as Bax, Bad, Bim, and Fas ligand nih.govmdpi.comresearchgate.net. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis mdpi.commdpi.com.

ROS and Mitochondrial Function: Lycopene's ability to reduce intracellular and mitochondrial reactive oxygen species (ROS) levels plays a role in promoting apoptosis by suppressing NF-κB signaling mdpi.commdpi.com. It also impairs mitochondrial function, as indicated by decreased oxygen consumption rates and mitochondrial membrane potential mdpi.com.

Table 1: Lycopene-Induced Apoptosis Pathways and Key Proteins

| Pathway/Component | Lycopene's Effect |

| Intrinsic Pathway | Reduces mitochondrial membrane potential, promotes cytochrome c release, activates caspase-9. |

| Caspase Activation | Activates caspases 3, 8, and 9; promotes caspase-3 activation by inhibiting NF-κB target genes (cIAP1, cIAP2, survivin). |

| Bcl-2 Family Proteins | Decreases anti-apoptotic proteins (Bcl-2, Bcl-XL, Survivin); Increases pro-apoptotic proteins (Bax, Bad, Bim, Fas ligand); Shifts Bax/Bcl-2 ratio to favor apoptosis. |

| ROS/Mitochondria | Reduces intracellular and mitochondrial ROS; Inhibits mitochondrial function (e.g., oxygen consumption rate, membrane potential). |

| Cell Lines Studied | LNCaP, PANC-1, A549, AGS, GBM8401, T98G, MCF-7, HT-29, T-84, DU145. |

Anti-inflammatory Properties

Lycopene exhibits significant anti-inflammatory effects through various mechanisms, including the modulation of signaling pathways and the reduction of pro-inflammatory mediators frontiersin.orgmdpi.comnih.govpreprints.orgmdpi.commdpi.comsemanticscholar.orgnih.gov. A primary mechanism involves the inhibition of the nuclear factor-kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of inflammatory gene expression frontiersin.orgmdpi.commdpi.commdpi.commdpi.comsemanticscholar.orgnih.gov. Lycopene reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-8 (IL-8) frontiersin.orgmdpi.comsemanticscholar.org. It also impacts inflammatory signaling by inhibiting mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, particularly those activated by ROS frontiersin.orgnih.govmdpi.commdpi.com. Additionally, lycopene can reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mdpi.com, and decrease the phosphorylation of p65, a component of NF-κB ebi.ac.uk. In specific studies, lycopene reduced TNF-α and NF-κB expression in kidney tissue mdpi.com and decreased intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in plasma semanticscholar.org.

Table 2: Lycopene's Anti-inflammatory Mechanisms

| Mechanism | Mediators/Pathways Affected | Effect |

| NF-κB Inhibition | NF-κB activation, DNA binding activity, target gene expression (e.g., COX-2, cIAP1, cIAP2, Survivin) | Inhibition |

| Cytokine Modulation | TNF-α, IL-6, IL-1β, IL-8 | Reduction |

| MAPK Pathway | ERK, p38 MAPK, JNK | Inhibition |

| Other Mediators | COX-2, iNOS | Reduction |

| Adipocyte Signaling | Phosphorylation of p65 (NF-κB subunit) | Reduction |

| Adhesion Molecules | ICAM-1, VCM-1 | Reduction |

Immunomodulatory Effects (animal models)

Table 3: Lycopene's Immunomodulatory Effects in Animal Models

| Immune Component/Marker | Effect | Animal Model(s) |

| T Lymphocytes | Regulates IFN-γ and IL-2 production; Promotes T lymphocyte transformation; Indirectly activates T cells. | Mouse |

| B Lymphocytes | Increases spleen B lymphocyte production. | Mouse |

| Immunoglobulin G | Increases serum immunoglobulin G content. | Mouse |

| Dendritic Cells | Modulates CD80 and CD86 expression; Modulates MHC class II molecules; Prevents MAPK and NF-κB activation. | Not specified |

Mechanistic Differences Between cis- and trans-Lycopene Isomers

Lycopene, a prominent carotenoid found in tomatoes and other fruits and vegetables, exists in nature primarily as the all-trans isomer. However, during food processing and storage, as well as within the human body, lycopene can undergo geometric isomerization, leading to the formation of various cis-isomers, such as 5-cis, 9-cis, 13-cis, and 15-cis lycopene. These isomers exhibit distinct physicochemical properties that influence their biological activity, bioavailability, and tissue distribution compared to the all-trans form.

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant properties of lycopene are attributed to its conjugated polyene structure, which allows it to effectively quench singlet oxygen and scavenge free radicals. Research indicates that the specific configuration of lycopene isomers can influence their antioxidant potency. Studies employing computational methods like Density Functional Theory (DFT) suggest that the 5-cis isomer possesses superior thermodynamic and kinetic potential for antioxidant activity compared to all-trans, 9-cis, and 13-cis lycopene. This is evidenced by lower bond dissociation energies and more favorable activation energies for radical scavenging mechanisms, particularly the Hydrogen Atom Transfer (HAT) mechanism researchgate.net.

Furthermore, experimental assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, have demonstrated that lycopene's antioxidant activity generally increases with a higher content of cis-isomers mdpi.com. For instance, a sample with 55% cis-isomers exhibited stronger antioxidant activity (lower IC50 values) than samples with 30% or 5% cis-isomers in DPPH assays mdpi.com. Similarly, other studies have reported that cis-isomers, such as 5-cis and 9-cis lycopene, can be more efficient than the all-trans form in preventing luminol (B1675438) oxidation and scavenging peroxyl radicals acs.org. However, it is important to note that the relative antioxidant activity can be assay-dependent, with some studies showing all-trans carotenoids exhibiting equal or higher activity in specific assays, such as singlet oxygen quenching jst.go.jp.

Bioavailability and Cellular Uptake

A significant area of mechanistic difference lies in the bioavailability and cellular uptake of lycopene isomers. Multiple studies suggest that cis-isomers of lycopene are generally more bioavailable than the all-trans isomer jst.go.jpresearchgate.netnih.govresearchgate.netnih.govacs.orgscispace.comscirp.orgcambridge.org. This enhanced bioavailability is thought to stem from several factors:

Solubility and Micellization: Cis-isomers are less prone to crystallization and exhibit greater solubility in bile acid micelles compared to the all-trans form. This improved solubility facilitates their incorporation into micelles during digestion, a crucial step for absorption researchgate.netnih.govresearchgate.netnih.gov.

Intestinal Cell Uptake: In vitro studies using Caco-2 intestinal cells have shown that cis-isomers of lycopene are more readily transferred from micelles and subsequently taken up by intestinal epithelial cells than all-trans lycopene scispace.com. This preferential uptake contributes to their higher absorption rates nih.govscispace.com.

Tissue Accumulation: Consequently, cis-isomers are more likely to be incorporated into chylomicrons, secreted into the bloodstream, and subsequently accumulated in various body tissues researchgate.netresearchgate.net. Indeed, human serum and tissues typically contain a higher proportion of cis-lycopene isomers (e.g., this compound) than is found in dietary sources, which are predominantly all-trans mdpi.comnih.govresearchgate.netnih.govmdpi.comresearchgate.net. For example, ferret studies, which absorb carotenoids intact, demonstrated a significantly higher percentage of cis-isomers (77%) in mesenteric lymph secretions compared to the initial dose (6-18%), supporting the hypothesis of greater cis-isomer bioavailability researchgate.netacs.org.

Metabolism and Enzyme Interactions

The metabolism of lycopene isomers also presents mechanistic differences. β-Carotene oxygenase 2 (BCO2) has been identified as a primary enzyme involved in the cleavage of lycopene in mammals. Notably, ferret BCO2 has shown a preference for cleaving cis-lycopene isomers (such as 5-cis and 13-cis) into apo-10′-lycopenal, while being less effective with all-trans lycopene nih.gov. This selective cleavage suggests that cis-isomers might be metabolized differently, potentially influencing the formation and biological activity of their metabolites.

Cellular Signaling and Biological Effects

While some studies suggest differences in antioxidant activity and bioavailability, other research indicates that certain cis- and trans-lycopene isomers may exert similar biological effects at the cellular level. For instance, studies on adipocytes have shown that both all-trans and this compound can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and reduce TNFα-induced pro-inflammatory cytokine expression. They also restored TNF-α-blunted glucose uptake by modulating AKT phosphorylation nih.govresearchgate.net. These findings suggest that, in certain cellular contexts, the biological functions mediated by these isomers might be comparable, possibly due to shared signaling pathways like PPARγ activation nih.gov. However, it is also noted that this compound might achieve similar effects on insulin (B600854) resistance at lower concentrations than the all-trans form researchgate.net.

Summary of Mechanistic Differences

| Property/Mechanism | All-trans-Lycopene | cis-Lycopene Isomers (e.g., 5-cis) | References |

| Antioxidant Activity | Generally lower compared to cis-isomers in most assays. | Generally higher in various assays (e.g., DPPH, ABTS, peroxyl radical scavenging). 5-cis is often reported as the most potent. | researchgate.netmdpi.comacs.orgjst.go.jpmdpi.com |

| Solubility in Micelles | Lower solubility; higher tendency to crystallize. | Higher solubility; lower tendency to crystallize. | researchgate.netnih.govresearchgate.netnih.gov |

| Intestinal Uptake | Less efficient uptake by intestinal cells. | More efficient uptake by intestinal cells. | nih.govscispace.com |

| Bioavailability | Lower bioavailability. | Higher bioavailability. | jst.go.jpresearchgate.netnih.govresearchgate.netnih.govacs.orgscispace.comscirp.orgcambridge.org |

| Tissue Distribution | Lower proportion in serum and tissues. | Higher proportion in serum and tissues; preferentially accumulated. | mdpi.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.net |

| Enzymatic Cleavage | Less efficiently cleaved by BCO2. | More efficiently cleaved by BCO2 (e.g., 5-cis, 13-cis) into apo-10′-lycopenal. | nih.gov |

| Cellular Signaling | Can activate PPARγ, reduce inflammation, affect glucose uptake. | Can activate PPARγ, reduce inflammation, affect glucose uptake; may achieve effects at lower concentrations for some pathways. | nih.govresearchgate.net |

Compound Names Mentioned:

this compound

All-trans-Lycopene

9-cis-Lycopene

13-cis-Lycopene

1this compound

7-cis-Lycopene

(7Z,9Z,7′Z,9′Z)-Lycopene (Prolycopene)

β-carotene

α-carotene

Phytofluene

ζ-carotene

Neurosporene

Retinol

Ascorbic acid

Kaempferol

Quercetin

Trolox

Heme oxygenase

NAD(P)H quinone oxidoreductase 1

TNFα

AKT

PPARγ

ISX

SRB1

BCO1

BCO2

EGFR

Ras

ERK

p38 MAPK

NF-κB

COX-2

Insulin-like growth factor-I (IGF-I)

Adipsin

Resistin

Stability and Degradation Pathways of 5 Cis Lycopene in Research Contexts

Factors Influencing Oxidative Degradation

Oxidative degradation is a major pathway for lycopene (B16060) loss and is influenced by several external factors. tandfonline.com This process involves the reaction of lycopene with oxygen, often initiated by factors such as light, heat, or the presence of catalysts. bohrium.com

Oxygen is a primary factor affecting the stability of lycopene. researchgate.net The presence of atmospheric oxygen can lead to autoxidation, particularly in dehydrated products where the surface area is increased, leading to accelerated oxidation. dss.go.thtomatonews.com The degradation rate of lycopene often correlates with the consumption of dissolved oxygen, following first-order kinetics. researchgate.net Research indicates that as oxygen content increases, the degradation of lycopene becomes more severe. bohrium.com Therefore, minimizing oxygen exposure is crucial for preserving the integrity of 5-cis-lycopene in experimental settings.

Light, especially UV irradiation, provides the energy necessary to induce both isomerization and degradation of lycopene. bohrium.comresearchgate.net While some studies suggest light has a less significant impact on total lycopene loss compared to temperature, it can specifically promote the degradation of cis-isomers. researchgate.net Conversely, other research has shown that light exposure, particularly UV light at elevated temperatures (37°C), can lead to an increase in the percentage of this compound. researchgate.net This is likely due to the isomerization of the more abundant all-trans-lycopene, which simultaneously undergoes degradation. researchgate.netresearchgate.net For instance, one study observed that the percentage of this compound in an oil-based system increased from a baseline of 9.6% to 30.3% after 28 days of storage under UV light at 37°C. researchgate.net

Temperature is a critical factor influencing lycopene stability, with higher temperatures generally accelerating degradation. bohrium.comdss.go.th Thermal processing is known to induce the isomerization of all-trans-lycopene to various cis-isomers, including this compound. taylorfrancis.comtandfonline.comnih.gov In one study, storing a lycopene-enriched oil at 37°C in the dark for 28 days resulted in the this compound content increasing from 9.6% to 28.7%. researchgate.net However, excessive or prolonged heat treatment leads to the degradation of all lycopene isomers. researchgate.net For example, in a study on tomato powders, storage at 45°C for 6 weeks resulted in the retention of only about 40% of the total lycopene, compared to 60-70% retention at 6°C. dss.go.th The degradation of lycopene in response to heat typically follows first-order reaction kinetics. researchgate.net

Table 1: Effect of Temperature and Light on this compound Percentage Over 28 Days This interactive table summarizes research findings on the change in this compound concentration under various storage conditions.

| Storage Condition | Initial this compound (%) | Final this compound (%) | Change (%) |

| FT dark (1 ± 1°C, dark) | 9.6 | 12.7 | +3.1 |

| AT light (20 ± 1°C, natural light) | 9.6 | 21.7 | +12.1 |

| AT dark (20 ± 1°C, dark) | 9.6 | 20.6 | +11.0 |

| TT dark (37 ± 1°C, dark) | 9.6 | 28.7 | +19.1 |

| TT UV (37 ± 1°C, UV irradiation) | 9.6 | 30.3 | +20.7 |

| Data sourced from a study on lycopene-enriched oil. researchgate.net |

The presence of transition metal ions, such as iron, can catalyze the oxidative degradation of lycopene. researchgate.netnih.gov This effect is particularly pronounced at lower pH levels, where transition metal-induced oxidation appears to be a predominant degradation mechanism. nih.gov It is hypothesized that cationic metals are attracted to the negatively charged interfaces of emulsion droplets, bringing them into proximity with the lipid-soluble lycopene and thereby promoting its degradation. researchgate.net The addition of chelating agents like EDTA has been shown to significantly enhance lycopene stability by sequestering these metal ions. nih.gov

Chemical Reactions Leading to Degradation Products

The degradation of this compound, and lycopene in general, primarily occurs through two main chemical pathways: isomerization and oxidation. taylorfrancis.comnih.gov

Isomerization : This reaction involves the conversion of one geometric isomer to another. In the context of lycopene, energy input from heat or light can cause the more stable all-trans isomer to convert to various cis-isomers, including this compound. tandfonline.comnih.gov While this increases the relative amount of this compound, the cis-isomers themselves can be less stable and more prone to further degradation. researchgate.net

Oxidation : This is a destructive process that breaks down the lycopene molecule. tandfonline.com It can be initiated by light, heat, or catalysts and involves the addition of oxygen across the double bonds. bohrium.com This leads to the cleavage of the polyene chain, resulting in a variety of smaller molecules and a loss of color and antioxidant capacity. taylorfrancis.com

The degradation products of lycopene oxidation are numerous and can include:

Epoxides : Oxidation with peracids can yield products like lycopene 1,2-epoxide and lycopene 5,6-epoxide. scispace.com

Apo-lycopenals and Apo-carotendials : Oxidative cleavage of the carbon-carbon double bonds results in a range of shorter-chain aldehydes and ketones, such as apo-11-lycopenal. nih.gov

Small Molecule Fragments : Under prolonged thermal treatment, lycopene can break down into smaller volatile compounds, including acetone, methyl-heptenone, and laevulinic aldehyde. researchgate.net

Diols : In some stored products, hydroxylated forms such as 5,6-dihydroxy-5,6-dihydrolycopene (lycopene-5,6-diol) have been tentatively identified. dss.go.th

Strategies for Enhancing this compound Stability in Experimental Systems

Given the inherent instability of this compound, several strategies are employed in research to minimize its degradation and ensure the reliability of experimental data.

Use of Antioxidants : The addition of antioxidants can effectively reduce the rate of lycopene degradation. Lipophilic antioxidants, such as tert-butylhydroquinone (B1681946) (TBHQ) and tocopherols, are particularly effective as they can partition into the lipid phase where lycopene resides. nih.govresearchgate.netnih.gov Butylated hydroxytoluene (BHT) has also been shown to slow the rate of lycopene isomerization. ebm-journal.org These compounds work by scavenging free radicals that would otherwise attack the lycopene molecule. dss.go.th

Encapsulation Technologies : Encapsulating lycopene within a protective matrix is a highly effective strategy for enhancing its stability. researchgate.netnih.gov Various delivery systems are used, including:

Emulsions : Oil-in-water emulsions can protect lycopene from water-soluble pro-oxidants like metal ions and acids. nih.gov The stability can be further improved by selecting appropriate emulsifiers and carrier oils. nih.gov

Liposomes and Microcapsules : These systems create a physical barrier around the lycopene, shielding it from oxygen, light, and other degrading factors. bohrium.com

Control of Environmental Conditions : Rigorous control of the experimental environment is fundamental. This includes:

Exclusion of Light and Oxygen : Storing samples in the dark, in sealed containers, and under an inert atmosphere (e.g., nitrogen or argon) can significantly inhibit photo-oxidation and autoxidation. tandfonline.comnih.govebm-journal.org

Low-Temperature Storage : Maintaining samples at refrigerated or frozen temperatures slows down the kinetics of all degradation reactions. researchgate.netebm-journal.org

Use of Chelating Agents : When the presence of metal ions is a concern, adding a chelating agent like EDTA can bind the metal ions, preventing them from catalyzing oxidative reactions. nih.gov

Research Models and Techniques for Investigating 5 Cis Lycopene

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are crucial for dissecting the molecular mechanisms underlying the biological activities of 5-cis-lycopene. These models allow for controlled environments to observe direct cellular responses and biochemical pathway interactions. Studies have utilized various cancer cell lines and other cell types to explore lycopene's effects. For instance, research has investigated the impact of lycopene (B16060) isomers on cellular signaling pathways, such as the modulation of NF-κB signaling in adipocytes, leading to a reduction in pro-inflammatory cytokines and chemokines. cambridge.org Furthermore, lycopene has been shown to quench singlet oxygen and reduce DNA damage in cellular contexts, suggesting protective mechanisms against oxidative stress. nih.gov Investigations into prostate cancer cells have explored lycopene's potential to inhibit androgen receptor element expression and affect the expression of certain detoxification proteins. mdpi.com The use of live-cell Raman microscopy has also enabled the visualization of lycopene delivery and subcellular localization within cancer cells, paving the way for detailed comparisons of isomer-specific cellular interactions. nih.gov

Advanced Computational and Theoretical Approaches

Computational methods offer powerful tools to predict and analyze the behavior of molecules like this compound, providing insights that complement experimental findings.

Quantum chemical calculations, particularly ab initio molecular modeling, have been instrumental in determining the relative stability and conformational properties of lycopene isomers, including this compound. These studies analyze the energy differences between various isomers and the all-trans form. researchgate.netu-szeged.huresearchgate.net Computations reveal that the central conjugated system of lycopene isomers tends to be planar, while the tail ends exhibit non-coplanarity. researchgate.netu-szeged.hu The 5-cis isomer is often found to be among the most stable, with relative energies close to or even slightly lower than the all-trans form, suggesting a thermodynamic preference. researchgate.netu-szeged.huresearchgate.net For instance, studies have categorized cis-isomers based on their deviation from planarity and the resulting stability. researchgate.netu-szeged.hu

Table 1: Relative Stability of Lycopene Isomers (Calculated Energies)

| Isomer | Relative Energy (kcal/mol) | Stability Classification |

| All-trans | 0.00 | Reference |

| 5-cis | ~0.395 | Type A0 (Slightly more stable) |

| 9-cis | ~0.552 | Type A (Slightly less stable) |

| 13-cis | ~0.622 | Type A (Slightly less stable) |

| 15-cis | ~2.394 | Type B (Less stable) |

| 7-cis | ~5.921 | Type C (Less stable) |

| 11-cis | ~6.053 | Type C (Less stable) |

Note: Values are approximate and based on HF/3-21G level of theory from various studies. researchgate.netu-szeged.huresearchgate.net

Molecular docking and dynamics simulations are employed to predict how this compound interacts with specific proteins and enzymes. These computational techniques model the binding affinity, orientation, and stability of the ligand-protein complex. acs.orgtjnpr.orgresearchgate.netisnff-jfb.com Studies have utilized these methods to investigate lycopene's potential interactions with targets such as Bcl2 and DNA (cytosine-5)-methyltransferase 1 (DNMT1), predicting binding modes and energies. tjnpr.orgresearchgate.net Molecular dynamics simulations assess the stability of these complexes over time, providing insights into the dynamic behavior of the interactions. acs.orgtjnpr.org For example, simulations have shown stable interactions between lycopene and proteins, with root-mean-square deviation (RMSD) values indicating conformational stability. acs.orgtjnpr.org The binding energy calculations, such as those using MM-PBSA, reveal the strength of the interaction, with negative values indicating favorable binding. acs.org

Table 2: Molecular Docking and Dynamics Simulation Findings for Lycopene

| Target Protein | Docking Score/Energy (kJ/mol or equivalent) | Key Interactions Observed | Simulation Stability (ns) | Reference |

| DbLyISO | -146.165 ± 2.604 | High van der Waals forces, polar solvation energy | Not specified | acs.org |

| Bcl2 | CNN Pose Score: 0.7843 | Pi-alkyl (PHE63, TYR67), Pi-Sigma (TYR161), Alkyl-alkyl | 20 ns | tjnpr.org |

| DNMT1 | CNN Pose Score: 0.1279 | Alkyl-alkyl, Pi-alkyl, Pi-Sigma | 20 ns | tjnpr.org |

| Bovine β-LG | Binding affinity varies with temperature | Hydrophobic interactions, hydrogen bonds (general) | Not specified | isnff-jfb.com |

Note: Scores and energies are reported as found in the respective studies. "CNN Pose Score" is a measure of binding pose quality. Stability is indicated by simulation duration.

Techniques for Isomer Isolation and Purification

The accurate study of this compound requires effective methods for its isolation and purification from complex mixtures, often found in natural sources or during processing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both separating and quantifying lycopene isomers. brieflands.comdoi.orgtandfonline.comresearchgate.net Specifically, the use of C30 columns has demonstrated superior resolution for separating various cis-isomers of lycopene compared to C18 columns, allowing for the identification of isomers such as 5-cis, 9-cis, 13-cis, and 15-cis. researchgate.net Mobile phase compositions, often involving mixtures of solvents like n-butanol, acetonitrile, and methylene (B1212753) chloride, are optimized for effective separation. researchgate.net

Beyond HPLC, other purification techniques include column chromatography, typically employing adsorbents like activated alumina, to remove impurities and other carotenoids. brieflands.comfoodandnutritionjournal.org Solid-phase extraction (SPE) and preparative Thin-Layer Chromatography (TLC) are also utilized for initial cleanup and isolation steps. brieflands.comdoi.org A combination of recrystallization and column chromatography has been reported as an effective method for obtaining highly purified lycopene, ensuring minimal isomerization. brieflands.com

Table 3: Techniques for Lycopene Isomer Isolation and Purification

| Technique | Primary Application | Stationary Phase (if applicable) | Mobile Phase (Examples) | Notes | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lycopene isomers | C30, C18 columns | n-butanol-acetonitrile-methylene chloride; Hexane/ethanol/acetone | C30 columns offer better resolution for cis-isomers. Detects isomers like 5-cis, 9-cis, 13-cis, 15-cis. | brieflands.comdoi.orgtandfonline.comresearchgate.net |

| Column Chromatography | Purification, removal of impurities and other carotenoids | Activated Alumina | Toluene; Acetone:hexane (1:9) | Effective for general purification; can be combined with recrystallization for higher purity. | brieflands.comfoodandnutritionjournal.org |

| Solid-Phase Extraction (SPE) | Initial cleanup, sample preparation | Silica cartridges | Various organic solvents | Used as a preparatory step before more refined chromatographic methods. | brieflands.comdoi.org |

| Preparative TLC | Isolation of specific compounds | Silica gel | Various solvent systems | Useful for isolating small quantities of specific isomers or impurities. | brieflands.com |

| Recrystallization | Purification of crystalline compounds | N/A | Benzene and boiling methanol | Combined with chromatography, it enhances purity and minimizes isomerization. | brieflands.com |

Future Research Avenues for 5 Cis Lycopene

Elucidating Undiscovered Enzymatic Pathways in Isomerization

The conversion of all-trans-lycopene to its various cis isomers, including 5-cis-lycopene, is a critical aspect of its biological fate. While plants possess characterized enzymes like carotenoid isomerase (CRTISO) and ζ-carotene isomerase (ZISO) that facilitate cis-trans isomerization in carotenoid biosynthesis frontiersin.orgnih.govresearchgate.netffhdj.comasm.org, the existence and function of analogous enzymes in mammals remain largely elusive nih.govmdpi.com. Current hypotheses suggest that cis-isomer formation in mammalian tissues may occur through non-enzymatic, heat-induced isomerization or be a consequence of differential absorption and transport processes nih.govmdpi.com. Research in algae has identified a CruP-like lycopene (B16060) isomerase (DbLyISO) that specifically targets the C-5 and C-13 positions of lycopene, catalyzing cis-trans isomerization acs.org. Furthermore, other carotenoid metabolic pathways in plants involve "yet unknown enzymes" in the isomerization of carotenoids like violaxanthin (B192666) and neoxanthin (B191967) researchgate.net.

Future Research Directions:

Discovery of Mammalian Lycopene Isomerases: A primary focus should be the identification and characterization of specific enzymes in mammals responsible for the cis-trans isomerization of lycopene. This could involve screening for novel enzymatic activities or identifying homologs of plant isomerases.

Characterization of Algal/Bacterial Isomerases: Further investigation into the mechanisms of algal and bacterial lycopene isomerases, such as DbLyISO acs.org, could provide valuable insights into conserved enzymatic motifs or catalytic strategies that might inform the search for mammalian counterparts.

Understanding Non-Enzymatic Isomerization: Detailed studies on the conditions (e.g., temperature, pH, presence of catalysts) that promote non-enzymatic cis-trans isomerization of lycopene in biological matrices are needed to differentiate these processes from enzymatic ones.

Deeper Exploration of Post-Absorptive Isomerization Specificity

A notable phenomenon is the significant shift from the predominantly all-trans lycopene found in diets to a higher proportion of cis isomers, including this compound, within human tissues and circulation nih.govnih.govnih.govmdpi.comresearchgate.net. This indicates that substantial isomerization occurs after lycopene absorption. Research suggests that cis-isomers may possess enhanced bioavailability due to improved solubility in micellar environments and reduced tendency for aggregation compared to the all-trans form nih.govmdpi.comresearchgate.net. Studies have also observed preferential accumulation of lycopene within cellular compartments, such as mitochondria, irrespective of the presence of specific cleavage enzymes like BCO2 nih.gov. However, the precise cellular and molecular mechanisms that dictate the specificity of isomerization, leading to the preferential formation and retention of particular cis-isomers like this compound in different tissues, remain to be elucidated.

Future Research Directions:

Tissue-Specific Isomer Profiling: Comprehensive analysis of lycopene isomer distribution across various human tissues and cell types to identify specific patterns of cis-isomer accumulation.

Kinetics of Post-Absorptive Isomerization: Investigating the temporal dynamics and rates of isomerization in different physiological conditions (e.g., fed vs. fasted state, different dietary fat compositions) to understand the influence of absorption and transport pathways.

Cellular Mechanisms of Isomer Preference: Elucidating the molecular machinery within cells that may favor the formation, stabilization, or transport of specific cis-lycopene isomers.

Identification and Functional Characterization of Novel Metabolites

While β-carotene oxygenases (BCO1 and BCO2) are known to cleave lycopene, generating apo-lycopenoids such as apo-10′-lycopenal, apo-10′-lycopenoic acid, and apo-10′-lycopenol nih.govnih.govnih.gov, the complete repertoire of lycopene metabolites in the human body is not fully understood. Evidence suggests that metabolic pathways beyond those involving BCO1 and BCO2 may also contribute to lycopene processing nih.gov. A significant challenge in this area is that lycopene metabolites are often present in very low concentrations and are likely subject to rapid further metabolism, making their detection and study difficult nih.gov.

Future Research Directions:

Comprehensive Metabolomic Profiling: Employing advanced metabolomic techniques to identify and quantify a broader range of lycopene metabolites in biological samples.

Functional Characterization of Novel Metabolites: Once identified, these novel metabolites require rigorous functional characterization to determine their specific biological activities, including antioxidant capacity, signaling roles, and interactions with cellular pathways.

Elucidating Metabolic Pathways: Mapping the complete metabolic pathways of lycopene, including the enzymes and cofactors involved in the formation and further transformation of its various metabolites.

Advanced In Vitro and In Silico Modeling for Predicting Biological Efficacy

The inherent chemical instability and susceptibility to degradation of lycopene and its isomers in vitro can confound research findings, underscoring the need for robust experimental models mdpi.com. While epidemiological data strongly suggest lycopene's health-promoting effects, the precise molecular mechanisms underlying its bioactivity remain largely undefined nih.govmdpi.com. Notably, the this compound isomer has been reported to exhibit superior antioxidant activity compared to the all-trans form, potentially due to its enhanced solubility and reduced propensity for self-aggregation in aqueous environments mdpi.com. This highlights the importance of studying individual isomers.

Future Research Directions:

Development of Physiologically Relevant In Vitro Models: Creating advanced in vitro systems that better mimic the complex physiological conditions of the human body, thereby minimizing degradation and accurately reflecting the bioactivity of this compound and other isomers.

Application of In Silico Predictive Modeling: Utilizing computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict the biological efficacy, receptor binding affinities, and interaction potentials of this compound. For example, computational modeling has been used to characterize the functional properties of algal lycopene isomerases acs.org.

Structure-Activity Relationship Studies: Conducting systematic studies to correlate specific structural features of this compound and other isomers with their observed biological activities, such as antioxidant capacity and cellular signaling modulation.

Investigating the Interplay of this compound with Other Bioactive Compounds at a Molecular Level

The biological impact of this compound is unlikely to occur in isolation; rather, it is expected to be modulated by its interactions with other dietary components and endogenous molecules. For instance, the absorption of carotenoids can be influenced by the presence of other carotenoids, such as β-carotene, which may affect transporter expression mdpi.com. Lycopene itself is known to modulate various cellular signaling pathways, affecting inflammatory mediators, reducing pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α), and inhibiting key inflammatory transcription factors like NF-κB mdpi.com. Understanding these complex interactions at a molecular level is crucial for a comprehensive understanding of lycopene's health benefits.

Future Research Directions:

Synergistic and Antagonistic Interactions: Investigating the molecular mechanisms by which this compound interacts with other vitamins, minerals, fatty acids, and phytochemicals. This includes identifying whether synergistic or antagonistic effects enhance or diminish its bioactivity.

Molecular Signaling Pathway Interventions: Elucidating how this compound, in concert with other compounds, influences key cellular signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Bioavailability Modulation Studies: Exploring how co-consumption of specific foods or supplements containing other bioactive compounds affects the absorption, metabolism, and tissue distribution of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.